Myristoylated ARF6 (2-13), scrambled
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Overview
Description
Myristoylated ARF6 (2-13), scrambled is a peptide composed of amino acids 2–13 of ADP-ribosylation factor 6 (ARF6). This peptide is modified by the addition of a myristoyl group at the N-terminal glycine. The scrambled version of this peptide has a randomized sequence, which is often used as a control in scientific experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Myristoylated ARF6 (2-13), scrambled involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The myristoyl group is introduced at the N-terminal glycine during the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Myristoylated ARF6 (2-13), scrambled can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized at methionine residues.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted through site-directed mutagenesis
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Specific reagents for mutagenesis, such as oligonucleotides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield free thiols .
Scientific Research Applications
Myristoylated ARF6 (2-13), scrambled has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study myristoylation and its effects on peptide properties.
Biology: Employed in studies of ARF6 function and its role in cellular processes such as membrane trafficking and cytoskeletal dynamics.
Medicine: Investigated for its potential therapeutic applications, including its role in stabilizing the vasculature and enhancing survival during endotoxic shock
Industry: Utilized in the development of peptide-based drugs and as a control in various assays
Mechanism of Action
The mechanism of action of Myristoylated ARF6 (2-13), scrambled involves its interaction with cellular membranes. The myristoyl group facilitates membrane association, while the peptide sequence interacts with specific molecular targets. This interaction can modulate the activity of ARF6 and its downstream signaling pathways, affecting processes such as membrane trafficking and cytoskeletal dynamics .
Comparison with Similar Compounds
Similar Compounds
Myristoylated ARF6 (2-13): The non-scrambled version of the peptide.
Myristoylated ARF1 (2-13): A similar peptide derived from ARF1.
Non-myristoylated ARF6 (2-13): The same peptide without the myristoyl modification
Uniqueness
Myristoylated ARF6 (2-13), scrambled is unique due to its randomized sequence, which makes it an ideal control in experiments. The myristoylation enhances its membrane association, distinguishing it from non-myristoylated peptides .
Properties
Molecular Formula |
C74H128N16O18 |
---|---|
Molecular Weight |
1529.9 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-4-oxo-2-[[2-(tetradecanoylamino)acetyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C74H128N16O18/c1-8-10-11-12-13-14-15-16-17-18-22-34-59(93)79-43-60(94)82-56(42-58(78)92)71(104)86-55(41-49-29-20-19-21-30-49)70(103)84-52(33-25-28-39-77)68(101)89-63(47(5)6)72(105)90-64(48(7)9-2)73(106)87-54(40-46(3)4)69(102)83-50(31-23-26-37-75)65(98)80-44-61(95)81-51(32-24-27-38-76)66(99)85-53(35-36-62(96)97)67(100)88-57(45-91)74(107)108/h19-21,29-30,46-48,50-57,63-64,91H,8-18,22-28,31-45,75-77H2,1-7H3,(H2,78,92)(H,79,93)(H,80,98)(H,81,95)(H,82,94)(H,83,102)(H,84,103)(H,85,99)(H,86,104)(H,87,106)(H,88,100)(H,89,101)(H,90,105)(H,96,97)(H,107,108)/t48-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-/m0/s1 |
InChI Key |
BIHIATQMCPQVMP-XCJQKTEBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
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